2-Chloro-6-fluoro-3-methylbenzenesulfonamide
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Overview
Description
2-Chloro-6-fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-Chloro-6-fluoro-3-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biological studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the sulfonamide group allows it to interact with various biological targets, often through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of 2-Chloro-6-fluoro-3-methylbenzenesulfonamide.
2-Chloro-6-fluorobenzyl alcohol: Another related compound with different functional groups, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C7H7ClFNO2S |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-3-5(9)7(6(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
YAVOQKIHNOBLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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